molecular formula C13H17ClN2O2 B12081585 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid

3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid

Cat. No.: B12081585
M. Wt: 268.74 g/mol
InChI Key: HHGSPAJQVJEWSC-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and an ethylpiperazinyl group at the 5-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 1-ethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like N,N-dimethylformamide (DMF). The mixture is heated to around 90°C for a specific duration to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The ethylpiperazinyl group can interact with biological receptors or enzymes, modulating their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is unique due to the specific positioning of the chloro and ethylpiperazinyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

3-chloro-5-(4-ethylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C13H17ClN2O2/c1-2-15-3-5-16(6-4-15)12-8-10(13(17)18)7-11(14)9-12/h7-9H,2-6H2,1H3,(H,17,18)

InChI Key

HHGSPAJQVJEWSC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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